(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one
Description
The compound (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one is a structurally complex molecule featuring a pent-3-en-2-one backbone substituted with a 4-chlorophenylmethyl group at the 3-position and a 5-methoxyindole ethylamino moiety at the 4-position. The 5-methoxyindole group may enhance binding interactions with biological targets, as indole derivatives are known for their role in modulating receptor affinity and selectivity .
Properties
IUPAC Name |
(Z)-3-[(4-chlorophenyl)methyl]-4-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-15(21(16(2)27)12-17-4-6-19(24)7-5-17)25-11-10-18-14-26-23-9-8-20(28-3)13-22(18)23/h4-9,13-14,25-26H,10-12H2,1-3H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYHVXGNUBJTKI-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC1=CC=C(C=C1)Cl)C(=O)C)NCCC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\CC1=CC=C(C=C1)Cl)/C(=O)C)/NCCC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and indole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like hydroxyl or amino groups.
Scientific Research Applications
(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of enaminone and indole-containing derivatives. Key structural analogs and their comparative features include:
- Substituent Impact on Activity: 4-Chlorophenyl Group: Enhances lipophilicity and membrane permeability, common in antiviral agents (e.g., raltegravir analogs) . 5-Methoxyindole: The methoxy group may improve binding to hydrophobic enzyme pockets, as seen in indole-based kinase inhibitors .
Research Findings and Limitations
Anti-HIV Activity : Structural analogs demonstrate low-micromolar potency, with substituents like chlorophenyl and indole critical for target engagement .
Synthetic Accessibility: The compound’s complexity may challenge large-scale synthesis, though modular approaches (e.g., enaminone formation) are feasible .
Knowledge Gaps: No direct data on the target compound’s bioactivity or pharmacokinetics exist in the provided evidence. Predictions are based on structural parallels.
Biological Activity
The compound (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one , also known by its CAS number 860783-85-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, as well as relevant research findings and case studies.
- Molecular Formula : C23H25ClN2O2
- Molecular Weight : 396.92 g/mol
- Structural Characteristics : The molecule features a chlorophenyl group, an indole moiety, and a pentenone structure, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This low MIC indicates strong antibacterial activity, particularly important in the context of rising antibiotic resistance.
| Pathogen | MIC (μg/mL) |
|---|---|
| MRSA | 0.98 |
| Staphylococcus aureus ATCC 25923 | 3.90 |
| Staphylococcus epidermidis ATCC 12228 | 7.80 |
| Candida albicans | 7.80 |
Anticancer Activity
In vitro studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Results : The compound demonstrated a preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.0 |
| MCF-7 | 10.0 |
| HeLa | 8.5 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Synthesis : The indole moiety is known to interact with ribosomal RNA, potentially inhibiting bacterial protein synthesis.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against MRSA highlighted its potential as a novel therapeutic agent. The research involved testing various concentrations and assessing the growth inhibition of MRSA strains . Results indicated that not only did the compound inhibit growth effectively, but it also reduced biofilm formation, a critical factor in chronic infections.
Case Study 2: Anticancer Properties
In another investigation focusing on its anticancer properties, researchers evaluated the effects on A549 lung cancer cells. The study reported that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation . Further analysis revealed that the compound could modulate key signaling pathways involved in cell proliferation.
Q & A
Basic: What synthetic strategies are commonly employed to synthesize this compound?
Methodological Answer:
The compound can be synthesized via condensation reactions between indole derivatives and chlorophenyl-containing precursors. For example:
- Stepwise coupling : React 5-methoxyindole-3-ethylamine with a chlorophenyl-substituted enone under reflux in anhydrous DMF, using a base (e.g., NaH) to deprotonate the amine .
- Palladium-catalyzed reductive cyclization : Utilize nitroarenes as intermediates, with formic acid derivatives as CO surrogates to facilitate cyclization .
- Z-Isomer control : Adjust solvent polarity (e.g., toluene/THF mixtures) and temperature (60–80°C) to favor the Z-configuration via kinetic control .
Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity?
Methodological Answer:
- Temperature modulation : Lower temperatures (e.g., 0–25°C) favor kinetic Z-isomer formation, while higher temperatures risk E-isomer equilibration .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states through hydrogen bonding, improving Z-selectivity by 15–20% compared to nonpolar solvents .
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to coordinate with the enone carbonyl, directing regioselective amine attack .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : ¹H/¹³C NMR resolves the Z-configuration via coupling constants (e.g., 3J = 10–12 Hz for trans-alkene protons) and indole NH signals at δ 10.2–11.5 ppm .
- X-ray crystallography : Single-crystal studies confirm stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions between the enone and indole moieties) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 438.1578) and fragmentation patterns .
Advanced: How can tautomerism or dynamic equilibria be resolved during characterization?
Methodological Answer:
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–80°C) detects tautomeric shifts in the enaminone system, with coalescence temperatures >60°C indicating slow exchange .
- XRD snapshots : Crystallize the compound under controlled conditions (e.g., slow evaporation in acetonitrile) to trap the dominant tautomer .
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to identify stable tautomers .
Experimental Design: How can researchers mitigate sample degradation during stability studies?
Methodological Answer:
- Temperature control : Store samples at –20°C under inert gas (N₂/Ar) to reduce oxidative degradation of the enone and indole groups .
- Real-time monitoring : Use HPLC-PDA at 24-hour intervals to track decomposition products (e.g., hydrolyzed enone or demethylated indole derivatives) .
- Matrix stabilization : Add antioxidants (e.g., BHT) to reaction mixtures at 0.1–0.5 wt% to prolong shelf life .
Data Contradiction: How should conflicting spectroscopic and crystallographic data be analyzed?
Methodological Answer:
- Cross-validation : Compare XRD bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized geometries to resolve discrepancies in NMR-assigned conformers .
- Statistical DOE : Apply factorial design to isolate variables (e.g., solvent purity, humidity) causing batch-to-batch variability in melting points or yields .
- Error analysis : Quantify crystallographic R factors (e.g., R < 0.05 for high-confidence structures) and NMR signal-to-noise ratios to prioritize reliable datasets .
Advanced: What computational methods support mechanistic studies of this compound’s reactivity?
Methodological Answer:
- DFT/MD simulations : Model reaction pathways (e.g., amine addition to enone) using B3LYP/6-31G(d) basis sets to identify transition states and activation energies .
- Docking studies : Predict binding affinities for biological targets (e.g., serotonin receptors) via AutoDock Vina, leveraging the indole scaffold’s pharmacophore .
- QSPR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with reaction rates using Hammett σ constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
